molecular formula C18H15FN4O3S3 B2465960 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 1351660-64-4

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide

Cat. No.: B2465960
CAS No.: 1351660-64-4
M. Wt: 450.52
InChI Key: MKITWYGMOOCDKK-UHFFFAOYSA-N
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Description

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H15FN4O3S3 and its molecular weight is 450.52. The purity is usually 95%.
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Properties

IUPAC Name

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3S3/c1-23(18-22-16-11(19)4-3-5-13(16)28-18)9-15(24)21-17-20-12-7-6-10(29(2,25)26)8-14(12)27-17/h3-8H,9H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKITWYGMOOCDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how stable the compound is in a given environment. For this compound, it has been noted that it exhibits good thermal and electrochemical stability.

Biological Activity

The compound 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a synthetic derivative featuring a complex structure that includes fluorinated and sulfonyl functional groups. This compound is gaining attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition.

Chemical Structure

The molecular formula of this compound is C17H17FN4O3S2C_{17}H_{17}FN_{4}O_{3}S_{2}, with a molecular weight of approximately 394.44 g/mol. Its structure incorporates a benzo[d]thiazole core, which is known for its diverse biological activities, including anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, potentially modulating various biological pathways. The presence of the fluorinated benzo[d]thiazole and the methylsulfonyl group enhances its pharmacological profile, allowing it to engage in multiple interactions at the molecular level.

Anticancer Properties

Numerous studies have indicated that benzothiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to the one have shown potent growth inhibition in various human-derived tumor cell lines, including breast, colon, ovarian, and renal cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical for halting tumor progression.

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism
Compound B7A4311.5Induces apoptosis
Compound B7A5492.0Cell cycle arrest
Compound B7H12991.8Inhibits migration

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on enzymes such as carbonic anhydrases and acetylcholinesterase (AChE). Inhibition of AChE is particularly relevant for therapeutic strategies against Alzheimer's disease. The structure of this compound suggests it may effectively bind to the active site of AChE, leading to decreased enzyme activity and increased acetylcholine levels in the brain.

Table 2: Enzyme Inhibition Studies

EnzymeIC50 (µM)Reference
Acetylcholinesterase2.7
Carbonic Anhydrase1.5

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that derivatives similar to this compound significantly inhibited cell proliferation across various cancer cell lines. The studies utilized concentrations ranging from 1 to 4 µM to assess cytotoxicity and apoptosis induction.
  • Molecular Docking Studies : Computational modeling has provided insights into how this compound interacts with target proteins. Molecular docking simulations have confirmed strong binding affinities, suggesting that structural modifications could enhance its efficacy further.

Scientific Research Applications

Overview

The compound 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a synthetic organic molecule with potential applications in medicinal chemistry, particularly in the development of anticancer agents. Its unique structural features, including thiazole and benzothiazole moieties, contribute to its biological activity.

Recent studies have highlighted the biological significance of this compound, particularly its anticancer properties . The presence of specific functional groups enhances its efficacy against various cancer cell lines.

  • Cytotoxicity Testing :
    • The compound has been tested against several cancer cell lines, including A549 (human lung adenocarcinoma) and MCF7 (breast cancer).
    • Results indicated significant cytotoxic effects, with IC50 values demonstrating effective inhibition of cell growth.
  • Mechanism of Action :
    • The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells.
    • Molecular dynamics simulations suggest interactions with key proteins involved in cell survival pathways, primarily through hydrophobic interactions.

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity:

  • Thiazole and Benzothiazole Rings : These rings are essential for cytotoxic activity.
  • Substituents on Phenyl Rings : Variations in substituents significantly influence the compound's efficacy.

Study 1: Antitumor Activity

A study conducted by Evren et al. (2019) synthesized derivatives of thiazole and evaluated their anticancer properties. The findings demonstrated that compounds with similar structural features exhibited strong selectivity against A549 cells, with IC50 values comparable to those observed for our target compound.

Study 2: Mechanistic Insights

Research focusing on molecular interactions of thiazole derivatives with Bcl-2 proteins revealed that modifications in the phenyl ring enhanced binding affinity, correlating with increased cytotoxicity against cancer cells.

Applications in Medicinal Chemistry

  • Anticancer Drug Development :
    • The compound shows promise as a lead structure for the development of new anticancer drugs.
    • Its unique mechanism of action may allow for targeted therapies that minimize side effects compared to traditional chemotherapeutics.
  • Targeted Therapy Research :
    • Ongoing research into the specific protein interactions can lead to the identification of biomarkers for patient stratification in clinical settings.
  • Synthetic Methodology Development :
    • The synthesis of this compound can contribute to advancements in synthetic methodologies within organic chemistry, particularly concerning thiazole derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide, and how can purity be optimized?

  • Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the benzothiazole core. For example:

Fluorobenzothiazole precursor synthesis : React 4-fluoro-2-aminobenzothiazole with methyl iodide under basic conditions to introduce the methylamino group .

Sulfonation : Introduce the methylsulfonyl group at position 6 of the second benzothiazole ring using chlorosulfonic acid followed by methylamine .

Acetamide coupling : Link the two modified benzothiazole moieties via a carbodiimide-mediated coupling reaction (e.g., EDC/HOBt) in anhydrous DMF .

  • Purity optimization : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography. Final compound purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. How is structural characterization performed for this compound?

  • Answer : Use a combination of spectroscopic and analytical methods:

  • 1H/13C NMR : Assign peaks based on benzothiazole ring substituents (e.g., fluorinated protons at δ 7.2–8.1 ppm, methylsulfonyl at δ 3.1 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ (expected ~507.12 g/mol) and isotopic patterns .
  • X-ray crystallography : If crystalline, resolve the 3D structure to confirm the acetamide linkage and substituent orientations .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., varying IC50 values in kinase assays) be resolved?

  • Answer : Contradictions may arise from assay conditions or compound stability. Mitigation strategies include:

Assay standardization : Use consistent ATP concentrations (e.g., 10 µM) and kinase isoforms (e.g., JAK2 vs. EGFR) .

Stability testing : Incubate the compound in assay buffers (pH 7.4, 37°C) and monitor degradation via LC-MS over 24 hours .

SAR analysis : Compare activity of analogs (e.g., replacing 4-fluoro with chloro or varying sulfonyl groups) to identify critical pharmacophores .

Q. What computational methods are suitable for predicting target interactions?

  • Answer : Combine molecular docking and molecular dynamics (MD) simulations:

  • Docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., PDB: 4HJO). Focus on hydrogen bonding with acetamide and π-π stacking of benzothiazole rings .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein interaction frequency .

Q. How can reaction yields be improved for large-scale synthesis?

  • Answer : Optimize critical steps:

  • Sulfonation : Increase yield from 60% to 85% by using excess chlorosulfonic acid (2.5 eq) at 0°C .
  • Coupling reaction : Replace DMF with dichloromethane (DCM) to reduce side reactions and use microwave-assisted synthesis (100°C, 30 min) for 90% yield .

Methodological Notes

  • Contradiction resolution : Always validate biological assays with orthogonal methods (e.g., SPR for binding affinity if IC50 data conflict) .
  • Scale-up synthesis : Pilot reactions in flow reactors improve reproducibility for sulfonation and coupling steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.